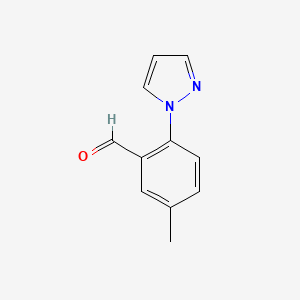
5-メチル-2-(1H-ピラゾール-1-イル)ベンズアルデヒド
概要
説明
5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde: is an organic compound with the molecular formula C11H10N2O. It is a heterocyclic aromatic aldehyde featuring a pyrazole ring attached to a benzaldehyde moiety.
科学的研究の応用
Chemistry: 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis .
Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals .
Industry: In the materials science field, 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde is used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties .
作用機序
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This can result in altered cellular processes, potentially contributing to the compound’s observed effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
It is known that pyrazole derivatives, which include this compound, have noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Cellular Effects
One study found that a series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives exhibited potent antagonistic activity in AR luciferase reporter assays .
Molecular Mechanism
It is known that pyrazole derivatives can undergo various reactions, including condensation with chloroacetyl chloride to form substituted (E)-4-phenylbut-3-en-2-ones .
Temporal Effects in Laboratory Settings
One study found that a pyrazole derivative was rapidly metabolized by human liver microsomes with a half-life of approximately 30 minutes .
Dosage Effects in Animal Models
It is known that all synthesized pyrazoles were safe and well-tolerated by mice when treated with 300 mg/kg and 100 mg/kg through oral and parenterally administration, respectively .
Metabolic Pathways
It is known that pyrazole derivatives can undergo various reactions, including condensation with chloroacetyl chloride to form substituted (E)-4-phenylbut-3-en-2-ones .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 5-methyl-2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring .
Industrial Production Methods: the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity .
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 5-methyl-2-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the halogen used.
類似化合物との比較
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
Comparison: 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and biological activity. Compared to its methoxy and fluoro analogs, the methyl group provides different electronic and steric effects, potentially leading to variations in its chemical behavior and applications .
特性
IUPAC Name |
5-methyl-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-3-4-11(10(7-9)8-14)13-6-2-5-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDLYOVAMFPRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649893 | |
| Record name | 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956723-07-2 | |
| Record name | 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















